molecular formula C8H11ClFNO B3263341 1-(2-Aminoethoxy)-3-fluorobenzene hydrochloride CAS No. 372183-68-1

1-(2-Aminoethoxy)-3-fluorobenzene hydrochloride

Cat. No.: B3263341
CAS No.: 372183-68-1
M. Wt: 191.63 g/mol
InChI Key: AZFLGGBEJDLMCH-UHFFFAOYSA-N
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Description

1-(2-Aminoethoxy)-3-fluorobenzene hydrochloride is a chemical compound with the CAS Number 372183-68-1 . It is classified as an aromatic ether and features both an amino group and a fluorine substituent on its benzene ring. This combination of functional groups makes it a valuable intermediate in organic synthesis and medicinal chemistry research. As a building block, it can be utilized in the development of more complex molecules, particularly in constructing compound libraries for pharmaceutical screening . The presence of the primary amine, provided as a hydrochloride salt for stability, allows for further functionalization through amide bond formation or other coupling reactions. The fluorine atom can be used to modulate the electronic properties and metabolic stability of target molecules. Researchers can employ this compound in the exploration of structure-activity relationships (SAR) and as a precursor in synthetic routes. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3-fluorophenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO.ClH/c9-7-2-1-3-8(6-7)11-5-4-10;/h1-3,6H,4-5,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFLGGBEJDLMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372183-68-1
Record name 1-(2-aminoethoxy)-3-fluorobenzene hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminoethoxy)-3-fluorobenzene hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluorophenol with 2-chloroethanol in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned reagents. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethoxy)-3-fluorobenzene hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Common reagents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various nucleophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitro-1-(2-aminoethoxy)-3-fluorobenzene

  • Reduction: 1-(2-aminoethoxy)-3-fluorobenzene

  • Substitution: Various substituted 1-(2-aminoethoxy)-3-fluorobenzene derivatives

Scientific Research Applications

1-(2-Aminoethoxy)-3-fluorobenzene hydrochloride is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Aminoethoxy)-3-fluorobenzene hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.

  • Receptors: It may bind to receptors, altering signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 1-(2-aminoethoxy)-3-fluorobenzene hydrochloride can be compared to analogous compounds with variations in substituent positions, chain length, or additional functional groups. Below is a detailed analysis:

Structural Analogues with Varying Substituent Positions

  • 1-(2-Aminobutoxy)-2-fluorobenzene Hydrochloride (CID 54593629): Molecular Formula: C₁₀H₁₄FNO·HCl. Key Differences: The fluorine atom is at the 2-position (ortho), and the aminoalkoxy chain is extended to a butoxy group (-OCH₂CH₂CH₂CH₂NH₂·HCl). The longer butoxy chain increases hydrophobicity .
  • 1-(3-Aminopropoxy)-3-fluorobenzene Hydrochloride: Molecular Formula: C₉H₁₃ClFNO. Key Differences: Features a propoxy chain (-OCH₂CH₂CH₂NH₂·HCl) instead of ethoxy. Impact: The longer chain may improve solubility in non-polar solvents and modulate binding affinity in receptor-targeted applications .

Analogues with Additional Functional Groups

  • 1-{2-Amino-2-[3-(Trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene Hydrochloride (CAS 1432677-88-7): Molecular Formula: C₁₅H₁₄ClF₄NO. Key Differences: Incorporates a trifluoromethylphenyl group on the ethoxy chain. Impact: The trifluoromethyl group enhances electron-withdrawing effects and metabolic stability, making this compound more lipophilic and suitable for CNS-targeting drug candidates .
  • 5-(2-Aminoethoxy)-2-(2,6-Dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Hydrochloride: Molecular Formula: C₁₅H₁₆ClN₃O₅. Key Differences: Contains a dioxopiperidinyl-isoindole dione core. Impact: This structure is tailored for proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation in cancer therapy .

Analogues with Varied Aromatic Cores

  • 1-(2-Aminoethoxy)Naphthalene Hydrochloride (CAS 50882-68-3): Molecular Formula: C₁₂H₁₄ClNO. Key Differences: Replaces the benzene ring with a naphthalene core. Impact: The naphthalene system increases π-π stacking interactions, enhancing binding to aromatic residues in enzymes or receptors .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Features Key Applications/Properties Reference IDs
This compound C₉H₁₂ClFNO 205.66 Meta-F, ethoxy chain Drug intermediates, ligand synthesis
1-(2-Aminobutoxy)-2-fluorobenzene hydrochloride C₁₀H₁₄FNO·HCl 220.68 Ortho-F, butoxy chain Steric modulation in synthesis
1-{2-Amino-2-[3-(trifluoromethyl)phenyl]ethoxy}-3-fluorobenzene hydrochloride C₁₅H₁₄ClF₄NO 335.72 Trifluoromethylphenyl, ethoxy chain CNS drug candidates
5-(2-Aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)-isoindole-1,3-dione hydrochloride C₁₅H₁₆ClN₃O₅ 365.76 PROTAC core, dioxopiperidine Targeted protein degradation
1-(2-Aminoethoxy)naphthalene hydrochloride C₁₂H₁₄ClNO 239.70 Naphthalene core, ethoxy chain Enhanced π-π interactions

Biological Activity

Overview

1-(2-Aminoethoxy)-3-fluorobenzene hydrochloride, with the chemical formula CHClFNO and a molecular weight of 191.63 g/mol, is a compound of increasing interest in pharmacological research due to its unique structural features and potential biological activities. This compound contains a fluorobenzene ring substituted with an aminoethoxy group, which may influence its interactions with biological macromolecules and pathways.

Chemical Structure and Properties

The hydrochloride form of 1-(2-Aminoethoxy)-3-fluorobenzene enhances its solubility in aqueous environments, making it suitable for various biological assays. The structural characteristics suggest potential roles in modulating calcium signaling pathways, particularly in cardiac tissues, indicating its relevance in cardiovascular therapies.

Research indicates that this compound may interact with proteins involved in calcium signaling. This interaction could elucidate its role in cardiovascular function and other physiological processes. The compound's structural similarity to other biologically active compounds suggests it might influence various biological pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:

Compound NameMolecular FormulaKey Features
2-(4-Fluorophenoxy)ethanamine hydrochlorideCHClFNOSimilar amine structure but different substitution pattern on the benzene ring
1-(2-Aminoethoxy)-3-(trifluoromethyl)benzene hydrochlorideCHFClNContains trifluoromethyl group, altering electronic properties significantly
IstaroximeCHClFNOSelective SERCA2a activator; demonstrates unique calcium handling properties

Pharmacological Studies

Pharmacological studies have suggested that this compound may possess significant effects on calcium reuptake mechanisms in cardiac tissues. This could lead to potential applications in treating heart-related conditions.

  • Case Study : In vitro studies demonstrated that the compound could enhance calcium uptake in isolated cardiomyocytes, suggesting a mechanism that could be beneficial for heart failure therapies.

Q & A

Q. How can researchers optimize the synthesis of 1-(2-aminoethoxy)-3-fluorobenzene hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves evaluating reaction conditions (solvent polarity, temperature, catalyst use) and purification techniques. For example, describes a protocol for analogous fluorinated compounds using trifluoroacetic acid (TFA) for deprotection, followed by column chromatography to isolate intermediates. Applying similar steps (e.g., TFA-mediated deprotection of the aminoethoxy group, followed by HCl salt formation) could enhance purity . Monitoring reaction progress via HPLC or LC-MS is critical to identify byproducts (e.g., oxidation products like carboxylic acids, as noted in ) and adjust stoichiometry .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR (e.g., detecting fluorine coupling patterns) confirm structural integrity and substitution positions .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects impurities (e.g., residual solvents or degradation products) .
  • X-ray Crystallography : If single crystals are obtainable, this method resolves ambiguities in stereochemistry or salt formation .

Q. How does the hydrochloride salt form influence the compound’s stability under varying storage conditions?

  • Methodological Answer : Stability studies should assess hygroscopicity, thermal degradation, and photolytic sensitivity. highlights that fluorinated amines are prone to oxidation; thus, storing the compound under inert gas (e.g., argon) at −20°C in amber vials is recommended. Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) can predict shelf life. Monitor degradation via TLC or HPLC, noting peaks corresponding to oxidation (e.g., ketones) or hydrolysis products .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity of this compound in receptor-binding assays?

  • Methodological Answer : Fluorine’s electronegativity and small atomic radius enhance binding affinity to hydrophobic pockets in target proteins (e.g., GPCRs or kinases). demonstrates that fluorinated analogs exhibit improved pharmacological profiles due to increased membrane permeability and metabolic stability. To validate mechanisms:
  • Perform competitive binding assays with radiolabeled ligands.
  • Use molecular docking simulations to map interactions between the fluorine atom and active-site residues .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

  • Methodological Answer : SAR studies should systematically modify the fluorobenzene ring (e.g., varying substituent positions) and the aminoethoxy linker (e.g., alkyl chain length). compares trifluoromethyl-substituted analogs, showing that para-fluoro positioning maximizes receptor affinity. Key steps include:
  • Synthesizing derivatives with meta/para-fluoro isomers.
  • Testing in vitro activity (IC50_{50}) and selectivity panels (e.g., kinase profiling) .

Q. What advanced chromatographic methods resolve co-eluting impurities in this compound?

  • Methodological Answer : Use orthogonal separation techniques:
  • HILIC (Hydrophilic Interaction Chromatography) : Effective for polar impurities (e.g., unreacted starting materials).
  • Chiral Chromatography : If enantiomeric impurities are suspected (e.g., from asymmetric synthesis).
  • 2D-LC : Combines reversed-phase and ion-pairing modes to separate structurally similar byproducts .

Q. How should researchers address contradictory data in solubility or bioactivity across different batches?

  • Methodological Answer : Contradictions often arise from batch-specific impurities or polymorphic forms. Strategies include:
  • Solid-State Characterization : Use DSC (Differential Scanning Calorimetry) or PXRD (Powder X-ray Diffraction) to detect polymorphs.
  • Forced Degradation Studies : Expose batches to stress conditions (heat, light, pH extremes) to identify instability-linked variability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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